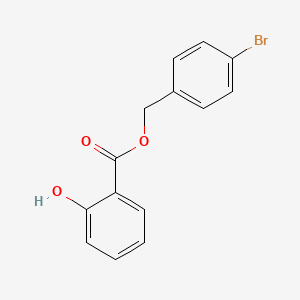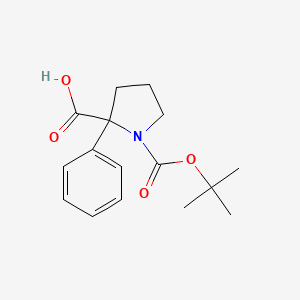
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of amino acid ionic liquids (AAILs) . These AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The BOC group is selectively removed from the AAILs during the synthesis process .
Pharmacokinetics
The compound’s use in organic synthesis suggests that its bioavailability is primarily determined by the conditions of the synthesis process, such as the presence of a base and the use of di-tert-butyl dicarbonate .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for more complex reactions to take place without unwanted interactions with the amines . The compound’s action is reversible, allowing for the removal of the BOC group when no longer needed .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound’s stability and efficacy may also be affected by temperature, as some reactions take place under room temperature conditions .
生化学分析
Biochemical Properties
The 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in a complex manner. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is also used in the synthesis of dipeptides .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The reactions involving this compound take place under room temperature conditions for 1–4 h with yields up to 90%
Metabolic Pathways
The Boc group is known to be involved in various biochemical reactions, including the protection of amino groups .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-7-10-16(17,13(18)19)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGQQGAQSYWSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-4-[(cycloheptylamino)methylidene]-2-[(4-methoxyphenyl)methyl]-5-methyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione](/img/structure/B2790329.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)
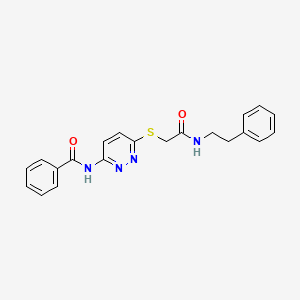
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2790335.png)
![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)
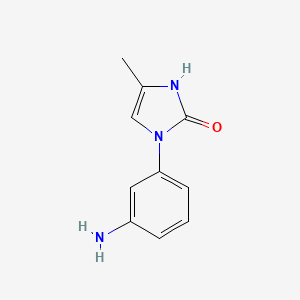
![3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2790340.png)
![1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2790341.png)

![N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790347.png)
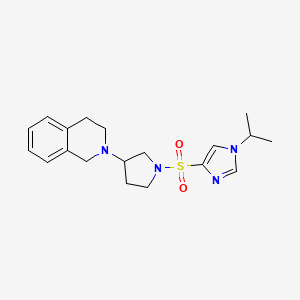
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2790350.png)
